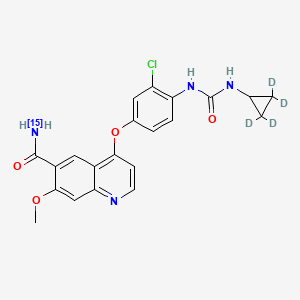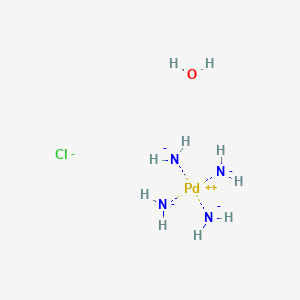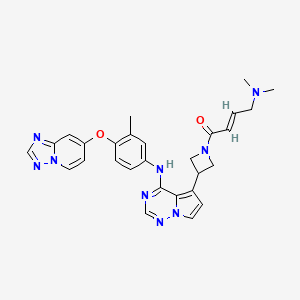![molecular formula C10H15N5O2 B12362254 8-amino-7-[(E)-but-2-enyl]-3-methyl-4,5-dihydropurine-2,6-dione](/img/structure/B12362254.png)
8-amino-7-[(E)-but-2-enyl]-3-methyl-4,5-dihydropurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-amino-7-[(E)-but-2-enyl]-3-methyl-4,5-dihydropurine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes an amino group, a butenyl side chain, and a dihydropurine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-7-[(E)-but-2-enyl]-3-methyl-4,5-dihydropurine-2,6-dione typically involves multi-step organic reactions. One common method includes the condensation of a suitable purine precursor with an appropriate butenyl derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
8-amino-7-[(E)-but-2-enyl]-3-methyl-4,5-dihydropurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group and butenyl side chain can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
8-amino-7-[(E)-but-2-enyl]-3-methyl-4,5-dihydropurine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-amino-7-[(E)-but-2-enyl]-3-methyl-4,5-dihydropurine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8-amino-7-oxononanoate: A related compound involved in biotin biosynthesis.
8-aminoquinoline: Known for its antimalarial properties.
7-keto-8-amino-pelargonic acid: Another compound in the same family with distinct biological activities.
Uniqueness
8-amino-7-[(E)-but-2-enyl]-3-methyl-4,5-dihydropurine-2,6-dione is unique due to its specific structural features and the combination of functional groups. This uniqueness contributes to its diverse range of applications and potential as a versatile research tool.
Properties
Molecular Formula |
C10H15N5O2 |
|---|---|
Molecular Weight |
237.26 g/mol |
IUPAC Name |
8-amino-7-[(E)-but-2-enyl]-3-methyl-4,5-dihydropurine-2,6-dione |
InChI |
InChI=1S/C10H15N5O2/c1-3-4-5-15-6-7(12-9(15)11)14(2)10(17)13-8(6)16/h3-4,6-7H,5H2,1-2H3,(H2,11,12)(H,13,16,17)/b4-3+ |
InChI Key |
WYFAUGVKCXEUNT-ONEGZZNKSA-N |
Isomeric SMILES |
C/C=C/CN1C2C(N=C1N)N(C(=O)NC2=O)C |
Canonical SMILES |
CC=CCN1C2C(N=C1N)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


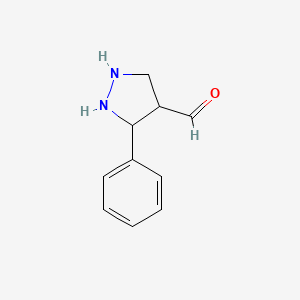

![trisodium;[[[(2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12362183.png)
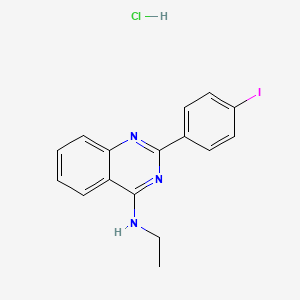
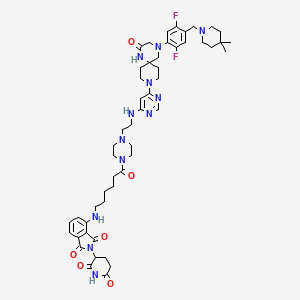
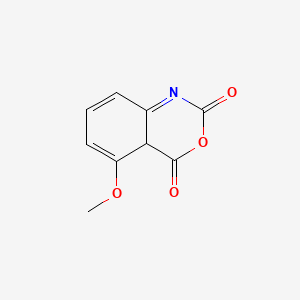
![N-[(E)-1-(1H-benzimidazol-2-yl)ethylideneamino]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine](/img/structure/B12362205.png)

![(2S)-3-phenyl-2-[(3R)-pyrrolidin-3-yl]propanoic acid;hydrochloride](/img/structure/B12362211.png)
![N-[(5R)-5-oxo-2-(2-pyridin-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]-1,3-benzoxazol-6-amine](/img/structure/B12362216.png)

